molecular formula C16H16FN3O2S B11025383 1-(4-fluorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-fluorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11025383
M. Wt: 333.4 g/mol
InChI Key: PICKRGHKJUEUAW-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a fluorobenzyl group, a thiazole ring, and a pyrrolidine carboxamide moiety, making it a molecule of interest for medicinal chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: Starting from 2-aminothiazole, the thiazole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the Pyrrolidine Core: The pyrrolidine ring is constructed through a cyclization reaction involving a suitable precursor like 4-fluorobenzylamine and a keto acid.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the pyrrolidine intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially modifying the thiazole or pyrrolidine rings.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can target the carbonyl group in the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, possibly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These could include enzymes or receptors where the compound binds and modulates their activity. The exact pathways would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 1-(4-fluorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and overall pharmacokinetic profile.

Properties

Molecular Formula

C16H16FN3O2S

Molecular Weight

333.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H16FN3O2S/c1-10-7-18-16(23-10)19-15(22)12-6-14(21)20(9-12)8-11-2-4-13(17)5-3-11/h2-5,7,12H,6,8-9H2,1H3,(H,18,19,22)

InChI Key

PICKRGHKJUEUAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)F

Origin of Product

United States

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